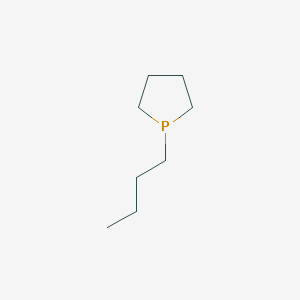![molecular formula C20H14ClFN2O2S B2621061 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105223-51-5](/img/structure/B2621061.png)
7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to possess several unique properties that make it a valuable tool in the study of various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of various enzymes, including tyrosine kinases. This inhibition leads to the disruption of various cellular processes, including cell proliferation and differentiation. Additionally, 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to possess anti-inflammatory and analgesic properties, which are thought to be mediated through the inhibition of various inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one are complex and multifaceted. This compound has been shown to possess potent inhibitory activity against several enzymes, including tyrosine kinases, which are involved in the regulation of various cellular processes. Additionally, 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potent inhibitory activity against several enzymes, including tyrosine kinases. This makes it a valuable tool in the study of various cellular processes and the development of novel therapeutics. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for the study of 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the further exploration of its inhibitory activity against various enzymes, particularly tyrosine kinases, and its potential use in the development of novel therapeutics. Additionally, the anti-inflammatory and analgesic properties of this compound may also be further explored for their potential use in the treatment of various inflammatory conditions. Finally, the potential toxicity of this compound may also be further studied to better understand its safety profile and potential limitations in its use as a research tool.
Métodos De Síntesis
The synthesis of 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves several steps, including the reaction of 3-chlorophenylacetic acid with 4-fluorophenol to form 3-(4-fluorophenoxy)phenylacetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-(4-fluorophenoxy)ethylamine to form the desired product.
Aplicaciones Científicas De Investigación
7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has been used in various scientific research studies, particularly in the field of medicinal chemistry. This compound has been found to possess potent inhibitory activity against several enzymes, including tyrosine kinases, which are involved in the regulation of various cellular processes. Additionally, 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-14-3-1-2-13(10-14)17-11-27-19-18(17)23-12-24(20(19)25)8-9-26-16-6-4-15(22)5-7-16/h1-7,10-12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJJAMYAIXTSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

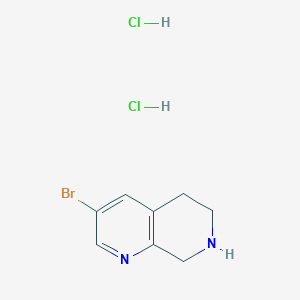
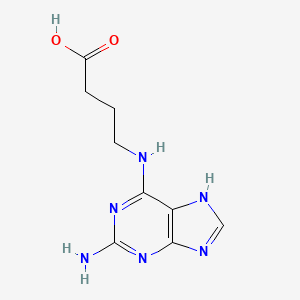
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2620981.png)
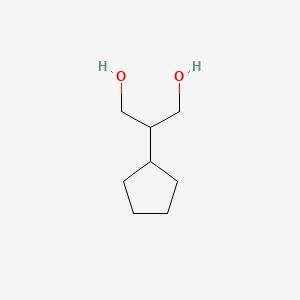
![Methyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2620990.png)
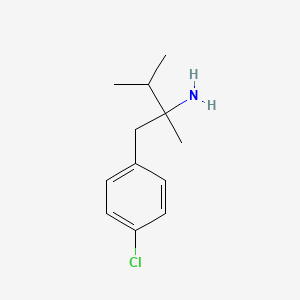
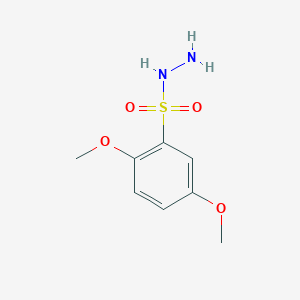
![4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2620993.png)
![N-(4-methoxybenzyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2620994.png)
![2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2620996.png)
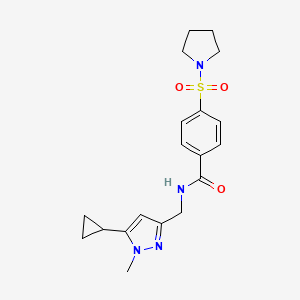
![1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2620998.png)
